molecular formula C13H10N2O2S B8808637 2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 838892-96-9

2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B8808637
CAS No.: 838892-96-9
M. Wt: 258.30 g/mol
InChI Key: LZWVRDPHWBLUMC-UHFFFAOYSA-N
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Description

2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

838892-96-9

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C13H10N2O2S/c1-8-14-6-9(18-8)7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-6H,7H2,1H3

InChI Key

LZWVRDPHWBLUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 5-bromomethyl-2-methylthiazole (390 mg, 2.03 mmol) in dimethylformamide (2 mL) dropwise to a suspension of potassium phthalimide (434 mg, 2.34 mmol) in dimethylformamide (8 mL). Stir the reaction under nitrogen at room temperature overnight. Concentrate the mixture in vacuo, dissolve in ethyl acetate (100 mL), and wash with water (100 mL). Dry the organic phase (sodium sulfate), filter, and concentrate. Perform flash chromatography on silica gel, eluting first with 4:1 hexane/ethyl acetate, then 100% ethyl acetate to afford 210 mg of 2-(2-methylthiazol-5-ylmethyl)isoindole-1,3-dione as a tan solid. MS: m/z=259 (MH+).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

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